![molecular formula C9H6FNO B3264847 2-(4-Fluorophenyl)-3-oxopropanenitrile CAS No. 398-42-5](/img/structure/B3264847.png)
2-(4-Fluorophenyl)-3-oxopropanenitrile
Overview
Description
2-(4-Fluorophenyl)-3-oxopropanenitrile, also known as FPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FPOP is a fluorinated derivative of the widely used chemical compound, benzophenone. It is a white crystalline solid that is soluble in organic solvents such as methanol and ethanol.
Scientific Research Applications
Oxidative Cyclization Reactions
- Oxidative Cyclization in Organic Synthesis : 2-(4-Fluorophenyl)-3-oxopropanenitrile is involved in oxidative cyclization reactions mediated by manganese(III) acetate. This process is significant in the synthesis of dihydrofurans containing heterocycles, which are useful in organic synthesis and potentially in pharmaceuticals (Yılmaz et al., 2005).
Synthesis of Thiazolidin-4-one Derivatives
- Preparation of Thiazolidin-4-one Derivatives : The compound is used in the synthesis of thiazolidin-4-one derivatives. These derivatives have been evaluated for their antioxidant activities, indicating potential applications in areas requiring oxidative stress management (El Nezhawy et al., 2009).
Synthesis of Novel Organic Compounds
- Development of Novel Organic Compounds : Research has focused on synthesizing new organic compounds involving this compound. Such developments can lead to the discovery of materials with unique properties for various applications, such as in material science or pharmacology (Brahmachari et al., 2015).
Development of Nitrile-functionalized Glyme for Electrolytes
- Advancement in Battery Technology : The use of nitrile-functionalized glyme, in which this compound could potentially play a role, leads to the development of safer electrolytes for lithium-ion batteries. This research is crucial for improving battery safety and performance (Liu et al., 2016).
properties
IUPAC Name |
2-(4-fluorophenyl)-3-oxopropanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,6,8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLAQGFMRUSXJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C=O)C#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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